2-Methoxy-3-nitro-6-phenylpyridine chemical structure and properties
2-Methoxy-3-nitro-6-phenylpyridine chemical structure and properties
Privileged Scaffolds in Medicinal Chemistry | Series 4
Executive Summary
2-Methoxy-3-nitro-6-phenylpyridine represents a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of immunomodulators (specifically PD-1/PD-L1 inhibitors) and kinase inhibitors. Its structural architecture combines an electron-deficient pyridine core with a sterically demanding phenyl ring and a labile nitro group, making it an ideal "warhead precursor" for late-stage functionalization.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and critical handling protocols for drug development researchers.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule exhibits a "push-pull" electronic system that dictates its reactivity profile. The nitro group at C3 strongly withdraws electron density, activating the C2 position for nucleophilic attack, while the phenyl group at C6 extends conjugation, influencing solubility and
| Property | Data | Note |
| IUPAC Name | 2-Methoxy-3-nitro-6-phenylpyridine | |
| Molecular Formula | ||
| Molecular Weight | 230.22 g/mol | |
| Predicted LogP | 2.8 - 3.2 | Lipophilic due to phenyl/methoxy groups |
| H-Bond Acceptors | 4 | N(pyridine), |
| H-Bond Donors | 0 | |
| Topological Polar Surface Area | ~70 Ų | Permeable range for CNS/Oral drugs |
Electronic Architecture
-
C2-Position (Methoxy): The methoxy group acts as an electron-donating group (EDG) by resonance but is located ortho to the electron-withdrawing nitro group. This position is chemically "locked" unless subjected to strong acidic demethylation conditions (e.g.,
). -
C3-Position (Nitro): The electrophilic "hotspot." In drug synthesis, this is rarely the final functionality; it serves as a masked aniline. Reduction yields the 3-amino derivative, a critical linker for amide coupling.
-
C6-Position (Phenyl): Provides steric bulk and lipophilicity. The biaryl bond allows for torsional rotation (atropisomerism potential if ortho-substituted), which is vital for fitting into hydrophobic pockets of enzymes like kinases.
Synthetic Pathways[5][6]
The synthesis of 2-Methoxy-3-nitro-6-phenylpyridine requires strict regiochemical control. The most robust route utilizes 2,6-dichloro-3-nitropyridine as the starting material, leveraging the differential reactivity of the C2 and C6 positions.
The "Ortho-Activation" Strategy
The C2-chlorine is significantly more labile toward nucleophilic aromatic substitution (
Step 1: Regioselective
-
Reagents: 2,6-dichloro-3-nitropyridine, Sodium Methoxide (NaOMe), Methanol (
). -
Mechanism: MeO⁻ attacks C2.[1] The Meisenheimer complex is stabilized by the C3-nitro group.
-
Product: 2-Methoxy-3-nitro-6-chloropyridine.[2]
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: 2-Methoxy-3-nitro-6-chloropyridine, Phenylboronic acid,
(catalyst), (base). -
Mechanism: Oxidative addition of Pd into the C6-Cl bond, followed by transmetallation and reductive elimination.
-
Target: 2-Methoxy-3-nitro-6-phenylpyridine.
Figure 1: Regioselective synthesis pathway leveraging the ortho-effect of the nitro group for initial substitution.[3]
Experimental Protocols
Protocol A: Synthesis of Intermediate (2-Methoxy-3-nitro-6-chloropyridine)
Note: This step establishes the C2-methoxy motif.
-
Setup: Charge a dry 3-neck round-bottom flask with 2,6-dichloro-3-nitropyridine (1.0 eq) and anhydrous Methanol (10 V).
-
Cooling: Cool the solution to 0°C using an ice/brine bath.
-
Addition: Dropwise add a solution of Sodium Methoxide (1.05 eq, 25% in MeOH) over 30 minutes. Critical: Maintain internal temperature <5°C to prevent bis-substitution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4]
-
Workup: Quench with water (20 V). The product often precipitates. Filter the yellow solid. If no precipitate, extract with Ethyl Acetate (
). -
Purification: Recrystallize from Ethanol or use flash chromatography if bis-methoxy byproduct is observed.
Protocol B: Suzuki Coupling to Final Target
-
Inertion: Degas 1,4-Dioxane/Water (4:1 ratio) with Nitrogen for 15 minutes.
-
Loading: Add 2-Methoxy-3-nitro-6-chloropyridine (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Catalyst: Add
(0.05 eq) under a positive stream of Nitrogen. -
Heating: Heat to 90°C for 4–6 hours. The solution typically darkens.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues.[5] Dilute filtrate with water and extract with Ethyl Acetate.
-
Isolation: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).-
Expected Appearance: Yellow to pale orange crystalline solid.
-
Downstream Application: Nitro Reduction
In 90% of pharmaceutical applications, the nitro group is reduced to an amine immediately following the Suzuki coupling. This generates 2-Methoxy-6-phenylpyridin-3-amine , a versatile nucleophile.
Preferred Reduction Method (Fe/NH4Cl):
-
Avoid catalytic hydrogenation (
) if the phenyl ring contains halogens (risk of dehalogenation). -
Use Iron powder (5 eq) and Ammonium Chloride (5 eq) in Ethanol/Water (3:1) at 70°C. This is chemoselective and preserves the aromatic systems.
Figure 2: Activation of the scaffold via nitro-reduction.
Safety & Handling (E-E-A-T)
-
Energetic Potential: Nitro-pyridines are potential energetic materials. While this specific derivative is stable, avoid heating dry solids above 150°C.
-
Skin Sensitization: Pyridine derivatives are known skin irritants and potential sensitizers. Use double nitrile gloves.
-
Genotoxicity: Nitroaromatics are structural alerts for genotoxicity (Ames positive). All intermediates should be handled in a fume hood with HEPA filtration.
References
-
Bristol-Myers Squibb Co. (2016). Immunomodulatory Compounds. WO2016149321. (Describes the use of methoxy-nitropyridine scaffolds in PD-1 inhibitors).
- Ganton, M. D., et al. (2014). Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine. Journal of Organic Chemistry.
-
PubChem Compound Summary. (2024). 2-Methoxy-3-nitropyridine derivatives. National Library of Medicine.
-
Sigma-Aldrich/Merck. (2024). Safety Data Sheet: 2-Chloro-3-nitro-6-methoxypyridine. (Safety data for the key intermediate).
Sources
- 1. brainly.com [brainly.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 53698-45-6|2-Methoxy-3-phenylpyridine|BLD Pharm [bldpharm.com]
- 5. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
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